Introduction: The Strategic Importance of 5-Methoxy-1H-indazole
Introduction: The Strategic Importance of 5-Methoxy-1H-indazole
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indazole
5-Methoxy-1H-indazole is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a methoxy group substituted at the 5-position.[1] This molecule is far more than a simple chemical entity; it represents a strategically important scaffold in the landscape of modern drug discovery and materials science. The indazole core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[2][3] This inherent versatility has led to the incorporation of the indazole motif into numerous FDA-approved drugs, including Pazopanib (a multi-kinase inhibitor for cancer treatment) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic).[2][4]
The presence of the methoxy group at the 5-position significantly influences the molecule's electronic properties, solubility, and metabolic profile, making 5-Methoxy-1H-indazole a particularly valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.[1][5] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties of 5-Methoxy-1H-indazole, from its synthesis and characterization to its reactivity and applications, grounded in established scientific principles and experimental data.
Core Physicochemical Properties
The fundamental properties of 5-Methoxy-1H-indazole define its behavior in both laboratory and industrial settings. It is typically a light yellow to brownish-orange solid with good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but limited solubility in water.[1][6]
Chemical Structure
Caption: Chemical Structure of 5-Methoxy-1H-indazole.
Data Summary Table
| Property | Value | Reference |
| CAS Number | 94444-96-9 | [6][7] |
| Molecular Formula | C₈H₈N₂O | [6][7] |
| Molecular Weight | 148.16 g/mol | [7] |
| Appearance | Light yellow to yellow/brownish-orange solid | [6] |
| Melting Point | 167 °C (recrystallized from benzene) | [6] |
| Boiling Point | 312.5 ± 15.0 °C (Predicted) | [6] |
| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.61 ± 0.40 (Predicted) | [6] |
| Flash Point | 114.6 °C |
Synthesis and Structural Elucidation
The synthesis of the indazole scaffold can be approached through various modern organic chemistry strategies, including cross-coupling reactions and C-H functionalization.[2][4][8] However, a classical and reliable method for preparing 5-Methoxy-1H-indazole proceeds from a readily available aniline precursor.
Synthetic Rationale and Protocol
A common and effective synthesis starts from 4-methoxy-2-methylaniline.[6] The core of this transformation involves a diazotization reaction followed by an intramolecular cyclization, a foundational strategy in heterocyclic chemistry. The aniline's amino group is converted into a diazonium salt, which then undergoes an electrophilic attack on the aromatic ring, facilitated by the activating methyl group, to form the pyrazole ring of the indazole system.
Experimental Protocol: Synthesis from 4-Methoxy-2-methylaniline
-
Diazotization: Dissolve 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml) in a flask suitable for cooling. Place the flask in an ice-water bath to maintain a low temperature.[6]
-
Causality: The use of an ice-water bath is critical. Diazonium salts are thermally unstable and can decompose, significantly reducing the yield. Acetic acid serves as both the solvent and a proton source for the reaction.
-
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (3.38 g, 49.0 mmol) in water (8.1 ml) dropwise to the aniline solution.[6] Meticulously monitor the temperature, ensuring it does not exceed 25°C.[6]
-
Causality: Slow, dropwise addition is a key control parameter to manage the exothermic nature of the diazotization reaction and prevent the unwanted formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[6]
-
Causality: The overnight stirring ensures the intramolecular cyclization reaction proceeds to completion.
-
-
Workup and Extraction: Pour the reaction mixture into water and extract the product with chloroform. Combine the organic layers.[6]
-
Causality: The product is organic-soluble. Pouring the mixture into water precipitates any unreacted inorganic salts and allows for efficient extraction into an immiscible organic solvent like chloroform.
-
-
Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium chloride solution (brine) and dry over anhydrous magnesium sulfate.[6]
-
Causality: The brine wash removes residual water from the organic phase. Anhydrous magnesium sulfate is a drying agent that removes the final traces of water before solvent evaporation.
-
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a chloroform/methanol (9/1) eluent system to yield pure 5-methoxy-1H-indazole.[6]
-
Causality: Column chromatography is a standard purification technique that separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase.
-
Synthesis Workflow
Caption: Generalized workflow for N-alkylation of 5-Methoxy-1H-indazole.
Applications in Research and Drug Development
The true value of 5-Methoxy-1H-indazole is realized in its application as a versatile synthon for creating molecules with significant functional value.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. [5]The scaffold is explored for developing novel anti-cancer, anti-inflammatory, and neuroprotective agents. [1][5][9]The indazole core's ability to form key hydrogen bonds and engage in pi-stacking interactions makes it an effective pharmacophore for enzyme inhibitors and receptor antagonists.
-
Biochemical Research and Probes: The indazole structure is utilized in studies to investigate biological systems and cellular processes. [5]Furthermore, derivatives of 5-Methoxy-1H-indazole have shown promise in the development of fluorescent probes and sensors, where the electronic properties of the scaffold can be tuned to create environmentally sensitive fluorophores. [5][10]
-
Material Science: Beyond biology, the unique electronic properties of the indazole ring are being explored for the creation of novel organic materials for use in advanced sensors and electronic devices. [5]
Safety and Handling
As a laboratory chemical, 5-Methoxy-1H-indazole should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes. [11][12]* Storage: Store in a tightly sealed container in a dry, cool place at room temperature. [6]* Hazards: While specific toxicology data is limited, related indazole and methoxy-aromatic compounds are known to be irritants. It is prudent to treat 5-Methoxy-1H-indazole as potentially causing skin, eye, and respiratory irritation. [11][13]
References
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Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Retrieved from [Link]
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ResearchGate. (2006). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Retrieved from [Link]
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University of New Orleans. (2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]
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Capot Chemical. (n.d.). Specifications of 5-Methoxy-1H-Indazole. Retrieved from [Link]
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MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
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MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
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AGF Bioscience. (n.d.). 4-Methoxy-1h-indazole - SAFETY DATA SHEET. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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AWS. (n.d.). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Retrieved from [Link]
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